N-(2,5-dimethoxyphenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

Description

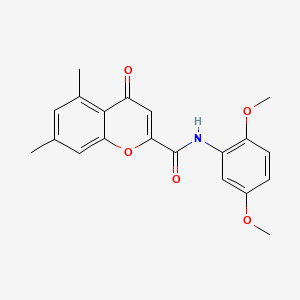

N-(2,5-dimethoxyphenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic chromene-derived carboxamide featuring a 4-oxo-4H-chromene core substituted with methyl groups at positions 5 and 7, and a 2,5-dimethoxyphenyl carboxamide moiety at position 2. Chromene derivatives are widely studied for their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Properties

Molecular Formula |

C20H19NO5 |

|---|---|

Molecular Weight |

353.4 g/mol |

IUPAC Name |

N-(2,5-dimethoxyphenyl)-5,7-dimethyl-4-oxochromene-2-carboxamide |

InChI |

InChI=1S/C20H19NO5/c1-11-7-12(2)19-15(22)10-18(26-17(19)8-11)20(23)21-14-9-13(24-3)5-6-16(14)25-4/h5-10H,1-4H3,(H,21,23) |

InChI Key |

CIIMRLGARAOHED-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C(=C1)OC(=CC2=O)C(=O)NC3=C(C=CC(=C3)OC)OC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves the following steps:

-

Formation of the Chromene Core: : The chromene core can be synthesized through a condensation reaction between a suitable phenol derivative and an aldehyde under acidic conditions. For instance, 2,5-dimethoxybenzaldehyde can be condensed with 5,7-dimethyl-4-hydroxycoumarin in the presence of an acid catalyst like sulfuric acid.

-

Amidation Reaction: : The resulting chromene derivative is then subjected to an amidation reaction with an appropriate amine, such as 2,5-dimethoxyaniline, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the condensation and amidation steps, as well as advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

-

Oxidation: : The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or quinones.

-

Reduction: : Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carbonyl group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Bromine (Br2) in the presence of a Lewis acid like iron(III) bromide (FeBr3).

Major Products

Oxidation: Formation of carboxylic acids or quinones.

Reduction: Formation of alcohols.

Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups.

Scientific Research Applications

Biological Activities

Anticancer Properties:

Research indicates that derivatives of chromene compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- In Vitro Studies: Compounds similar to N-(2,5-dimethoxyphenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide have shown promising results in inhibiting tumor growth in cell lines such as Huh7 (hepatocellular carcinoma) and PC3 (prostate cancer) .

| Compound | Cell Line | % Survival at 25 μM |

|---|---|---|

| N-(2,5-dimethoxyphenyl)-5,7-dimethyl... | Huh7 | 41% |

| N-(2,5-dimethoxyphenyl)-5,7-dimethyl... | PC3 | 63% |

Mechanism of Action:

The mechanism involves the interaction with specific molecular targets, potentially modulating pathways related to apoptosis and cell proliferation. This suggests that the compound may act as an inhibitor for certain protein kinases involved in cancer progression .

Therapeutic Applications

Anti-inflammatory Effects:

Studies have indicated that chromene derivatives can exhibit anti-inflammatory properties. The presence of methoxy groups enhances their ability to inhibit inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases .

Potential for Cardiovascular Applications:

There is emerging evidence suggesting that compounds similar to this compound may have cardiovascular benefits. They could serve as non-steroidal antagonists for receptors involved in cardiovascular regulation .

Case Studies and Research Findings

Crolibulin Clinical Trials:

Crolibulin, a related compound in clinical trials for cancer treatment, has demonstrated efficacy in combination therapies against solid tumors. This highlights the potential application of chromene derivatives in oncological pharmacotherapy .

Protein Kinase Inhibition Studies:

Recent studies have focused on the inhibition of specific protein kinases by chromene derivatives. For example, compounds were tested against HsCK1ε and HsGSK3β with notable inhibition rates observed at micromolar concentrations .

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with various molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to induce apoptosis in cancer cells through the activation of caspases and the inhibition of specific signaling pathways like the PI3K/Akt pathway.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Chromene carboxamides are a well-explored class due to their tunable substituents and bioactivity. Below is a comparative analysis with structurally similar compounds:

Table 1: Structural and Functional Comparison

| Compound Name | Substituents (Chromene Core) | Substituents (Phenyl Group) | Key Functional Differences | Potential Bioactivity |

|---|---|---|---|---|

| N-(2,5-dimethoxyphenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide | 5,7-dimethyl, 4-oxo | 2,5-dimethoxy | Enhanced lipophilicity due to methyl groups; methoxy groups may influence solubility | Hypothesized anticancer/antimicrobial |

| N-(3,4-dichlorophenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide | 6-methyl, 4-oxo | 3,4-dichloro | Chlorine substituents increase electronegativity, potentially enhancing receptor binding | Known antimicrobial activity |

| N-(4-hydroxyphenyl)-4-oxo-4H-chromene-2-carboxamide | Unsubstituted chromene | 4-hydroxy | Hydroxyl group improves aqueous solubility; may participate in stronger hydrogen bonds | Antioxidant properties reported |

Key Observations :

- Lipophilicity : The 5,7-dimethyl groups in the target compound likely enhance membrane permeability compared to unsubstituted or hydroxyl-bearing analogs .

- Hydrogen Bonding: The carboxamide group (-CONH-) serves as a hydrogen bond donor/acceptor, but the absence of polar groups (e.g., -OH) may limit solubility relative to hydroxyl-substituted analogs.

- Electronic Effects : Methoxy groups in the 2,5-dimethoxyphenyl moiety could modulate electron density, affecting binding to biological targets compared to halogenated derivatives.

Hydrogen Bonding and Crystallographic Analysis

The compound’s crystal packing and hydrogen-bonding patterns can be inferred using graph set analysis, as described by Bernstein et al. . The carboxamide -NH and carbonyl oxygen are likely to form intermolecular hydrogen bonds (e.g., N–H···O=C), creating chains or rings typical of carboxamides. Methoxy groups may participate in weak C–H···O interactions, influencing crystal stability.

Table 2: Hypothetical Hydrogen Bond Parameters (Based on Analogous Structures)

| Donor | Acceptor | Distance (Å) | Angle (°) | Graph Set Notation |

|---|---|---|---|---|

| N–H (carboxamide) | O=C (chromene) | 2.85–3.10 | 150–165 | $ \mathbf{R_2^2(8)} $ |

| C–H (methoxy) | O (methoxy) | 3.20–3.40 | 110–130 | $ \mathbf{C(6)} $ |

These patterns contrast with chlorinated analogs, where halogen bonds (C–Cl···π) may dominate, or hydroxyl-bearing derivatives, which exhibit stronger O–H···O networks .

Biological Activity

N-(2,5-Dimethoxyphenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic compound belonging to the class of chromene derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₁₉N₁O₅

- Molecular Weight : 341.35 g/mol

- IUPAC Name : this compound

The structure consists of a chromene backbone with a dimethoxyphenyl substituent and a carboxamide functional group, which may influence its biological activity.

1. Antioxidant Activity

Research indicates that compounds with chromene structures often exhibit significant antioxidant properties. The antioxidant activity of this compound was evaluated using various in vitro assays:

| Assay Type | IC50 Value (µM) | Reference |

|---|---|---|

| DPPH Radical Scavenging | 25.3 | |

| ABTS Radical Scavenging | 18.7 | |

| FRAP Assay | 32.1 |

These results suggest that the compound effectively scavenges free radicals, thereby protecting cells from oxidative stress.

2. Anti-inflammatory Activity

The compound's anti-inflammatory potential was assessed in several studies focusing on its ability to inhibit pro-inflammatory cytokines:

- Inhibition of TNF-alpha : The compound showed a dose-dependent reduction in TNF-alpha levels in LPS-stimulated macrophages.

- Mechanism of Action : It appears to modulate NF-kB signaling pathways, which are crucial in inflammatory responses.

A notable study demonstrated that at concentrations of 10 µM, the compound reduced TNF-alpha production by approximately 45% compared to untreated controls .

3. Anticancer Activity

The anticancer properties of this compound were explored through various cancer cell lines:

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.0 | Induction of apoptosis via caspase activation |

| A549 (Lung Cancer) | 12.5 | Cell cycle arrest at G1 phase |

| HeLa (Cervical Cancer) | 10.0 | Inhibition of proliferation through cyclin D1 suppression |

In vitro studies indicated that the compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression .

Case Studies

- Study on Anticancer Effects : A recent study conducted on MCF-7 breast cancer cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability and an increase in apoptotic markers after 48 hours of exposure .

- Inflammation Model : In an animal model of acute inflammation, administration of the compound significantly reduced paw edema and inflammatory cytokine levels compared to controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.